cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride
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Overview
Description
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with a complex structure that includes a furo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the furo[3,4-c]pyrrole ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl compounds, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride
- rac-(3aR,6aS)-2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
Uniqueness
rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of the furo[3,4-c]pyrrole ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2095349-66-7 |
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Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-4-8-2-6(7)3-9-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
InChI Key |
IBAJVRXHOWOAQS-UOERWJHTSA-N |
Isomeric SMILES |
C[C@]12CNC[C@H]1COC2.Cl |
Canonical SMILES |
CC12CNCC1COC2.Cl |
Origin of Product |
United States |
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